molecular formula C4H4BBrN2O2 B13555037 (5-Bromopyrimidin-2-yl)boronic acid

(5-Bromopyrimidin-2-yl)boronic acid

Cat. No.: B13555037
M. Wt: 202.80 g/mol
InChI Key: ADCRPNBFBGZBTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromopyrimidin-2-yl)boronic acid is a valuable bifunctional building block in pharmaceutical research and development. Its structure incorporates both a boronic acid functional group and a bromine substituent on a pyrimidine ring, making it a versatile intermediate for Suzuki-Miyaura cross-coupling reactions . This reaction is a powerful method for forming carbon-carbon bonds, which is essential in constructing complex molecules like those found in active pharmaceutical ingredients. The presence of both reactive sites allows researchers to selectively functionalize the ring system, enabling the synthesis of diverse compound libraries for biological screening. Compounds with pyrimidine cores are of significant interest in medicinal chemistry, as they are found in inhibitors for a range of biological targets . This reagent is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C4H4BBrN2O2

Molecular Weight

202.80 g/mol

IUPAC Name

(5-bromopyrimidin-2-yl)boronic acid

InChI

InChI=1S/C4H4BBrN2O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2,9-10H

InChI Key

ADCRPNBFBGZBTE-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=C(C=N1)Br)(O)O

Origin of Product

United States

Preparation Methods

Process:

  • Starting Material: 5-bromo-2-iodopyrimidine
  • Reagents: Bis(pinacolato)diboron (B₂pin₂), palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), base (e.g., potassium carbonate or sodium carbonate)
  • Conditions: Reflux in an appropriate solvent such as DME or dioxane
  • Outcome: Formation of the boronic acid derivative via borylation of the halogenated pyrimidine

Research Findings:

  • The process yields high purity boronic acids with yields often exceeding 80% (see,).
  • The reaction conditions are mild, scalable, and compatible with various pyrimidine derivatives.

Data Table 1: Typical Borylation Conditions

Parameter Details
Starting material 5-bromo-2-iodopyrimidine
Boron reagent Bis(pinacolato)diboron (B₂pin₂)
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂
Base K₂CO₃ or Na₂CO₃
Solvent Dioxane or DME
Temperature Reflux (~80-100°C)
Yield 80-95%

Metal-Halogen Exchange Followed by Borylation

An alternative route involves metal-halogen exchange, particularly using n-butyllithium or isopropylmagnesium chloride, to generate a reactive pyrimidine anion, which then reacts with boron esters such as trimethylborate or triisopropylborate.

Process:

  • Step 1: Metal-halogen exchange at low temperature (−78°C) using n-butyllithium
  • Step 2: Reaction with boron esters (e.g., triisopropylborate)
  • Step 3: Hydrolysis to yield the boronic acid

Research Findings:

  • This method provides good yields (~70-85%) and is suitable for scale-up with controlled reaction conditions.
  • It circumvents issues related to low reactivity of amino groups, as the boron reagent directly reacts with the halogenated pyrimidine.

Data Table 2: Metal-Halogen Exchange Borylation

Parameter Details
Reagents n-Butyllithium, triisopropylborate
Temperature −78°C during metal-halogen exchange
Solvent Tetrahydrofuran (THF)
Reaction time 2-4 hours
Yield 70-85%

Protection and Deprotection Strategies

Some synthetic routes involve protecting amino groups (e.g., as Boc derivatives) to improve reactivity and stability during boron incorporation. After boronation, deprotection yields the free boronic acid.

Process:

  • Protection: Using di-tert-butyl dicarbonate (Boc₂O) to protect amino groups
  • Borylation: Conducted on protected pyrimidine derivatives
  • Deprotection: Acidic or basic hydrolysis to remove Boc groups

Research Findings:

  • Protecting groups enhance yields and reproducibility, especially for amino-substituted pyrimidines.
  • Deprotection steps are straightforward, often involving mild acids like HCl or trifluoroacetic acid.

Data Table 3: Protection-Deprotection

Step Reagents Conditions Yield
Protection Boc₂O, base (e.g., DIPEA) Room temperature, 1-2 hours ~90%
Deprotection TFA or HCl Reflux or room temperature ~85-95%

Key Research and Patent Insights

Source Main Contribution Notable Features
Improved process for pyrimidine-5-boronic acid synthesis Utilizes boron reagents like tri-isopropyl borate with metalation techniques, emphasizing safety and yield improvements
Synthesis of 5-bromo-2-iodopyrimidine Details on halogenation and purification, suitable as a precursor for boronic acid formation
Practical synthesis of pyrimidine derivatives Demonstrates scalable Suzuki coupling for boronic acid attachment with high yields and safety considerations

Summary of Advantages and Challenges

Aspect Advantages Challenges
Direct borylation High yields, mild conditions, scalable Requires halogenated pyrimidines, catalyst handling
Metal-halogen exchange Good for sensitive derivatives, flexible Low temperature control, reagent handling
Protection strategies Improved stability and yield Additional steps, reagent costs

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyrimidin-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Solvents: Organic solvents like toluene, ethanol, or dimethyl sulfoxide (DMSO) are commonly used.

Major Products

    Aryl-Substituted Pyrimidines: Formed through Suzuki-Miyaura coupling reactions.

    Boronic Esters: Formed through oxidation reactions.

Scientific Research Applications

Chemistry

(5-Bromopyrimidin-2-yl)boronic acid is widely used as a reagent in organic synthesis. It serves as a key intermediate in the preparation of complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine

In the field of medicinal chemistry, this compound is used in the development of kinase inhibitors and other therapeutic agents. Its ability to form stable carbon-carbon bonds makes it a valuable tool in drug discovery .

Industry

The compound is also used in the production of advanced materials, such as polymers and electronic components. Its versatility in forming various chemical bonds makes it an essential building block in material science .

Mechanism of Action

The mechanism of action of (5-Bromopyrimidin-2-yl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group can form a complex with a palladium catalyst, which then facilitates the transfer of the organic group to the target molecule

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Properties

  • This could enhance its reactivity under physiological conditions.
  • Pyrimidine vs. Phenyl/Naphthyl Groups : Unlike phenyl or naphthyl boronic acids (e.g., phenanthren-9-yl boronic acid), the pyrimidine ring provides nitrogen atoms capable of hydrogen bonding, which may improve target specificity in enzyme inhibition .
Anticancer Activity
  • Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit potent antiproliferative effects in triple-negative breast cancer (4T1 cells), with IC50 values of 0.2251 µM and 0.1969 µM, respectively . While direct data on (5-Bromopyrimidin-2-yl)boronic acid is lacking, its pyrimidine core may offer distinct interactions with transcription factors or kinases compared to polyaromatic derivatives.
Protease Inhibition
  • Bifunctional aryl boronic acids (e.g., FL-166) inhibit SARS-CoV-2 3CLpro with a Ki of 40 nM, leveraging boronic acid's reactivity with serine residues . The pyrimidine ring in this compound could mimic peptide bonds, enhancing protease binding.
  • β-Amido boronic acids (e.g., compound 3d) show binding affinity at 5–20 µM in MST assays, highlighting the importance of free boronic acid groups over protected derivatives .
β-Lactamase Inhibition
  • 1-Amido-2-triazolylethaneboronic acid demonstrates improved MIC values against β-lactamases compared to phenyl analogs, suggesting that heterocyclic substituents enhance activity .

Physicochemical Properties

  • Solubility : Compounds like [4-(4-propan-2-yloxyphenyl)phenyl] boronic acid precipitate in culture media, limiting their utility . The bromopyrimidine structure may offer intermediate solubility, balancing lipophilicity and hydrogen-bonding capacity.
  • Diagnostic Accuracy: Phenyl boronic acid outperforms APBA in differentiating KPC producers, emphasizing substituent-dependent effects . The pyrimidine ring’s polarity could further refine diagnostic specificity.

Key Research Findings and Data Tables

Table 2: Structural and Physicochemical Comparisons

Compound Substituent pKa (estimated) Solubility Reactivity Notes
This compound Bromopyrimidine ~7.5–8.5* Moderate Enhanced H-bonding, electrophilicity
Phenyl boronic acid Phenyl ~8.6 Low Broad-spectrum inhibitor
3-AcPBA Acetamidophenyl >9.0 Low High pKa limits applications
1-Amido-2-triazolylethaneboronic acid Triazole N/A Improved Enhanced β-lactamase inhibition

*Inferred from structural analogs in .

Q & A

Q. What are the primary synthetic routes for (5-Bromopyrimidin-2-yl)boronic acid?

Answer: The compound is commonly synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction between a bromopyrimidine derivative and a boronic acid precursor. Key steps include:

  • Halogenation : Introducing bromine at the 5-position of pyrimidine using brominating agents like NBS (N-bromosuccinimide) or Br₂.
  • Boronation : Reaction with bis(pinacolato)diboron under Pd catalysis to install the boronic acid group.
    Critical parameters include temperature control (60–90°C), inert atmosphere (N₂/Ar), and catalyst choice (e.g., Pd(PPh₃)₄). Post-synthesis purification involves column chromatography or recrystallization .

Q. How is this compound characterized structurally and analytically?

Answer:

  • NMR Spectroscopy : ¹¹B NMR confirms boronic acid formation (~30 ppm for trigonal planar geometry). ¹H/¹³C NMR resolves pyrimidine ring protons and bromine substituent effects.
  • LC-MS/MS : Quantifies purity and detects trace impurities (e.g., residual Pd) using triple quadrupole systems in MRM mode. Derivatization-free methods reduce preparation time .
  • X-ray Crystallography : Resolves crystal packing and boron-diol interactions, critical for understanding reactivity .

Q. What handling and storage protocols ensure compound stability?

Answer:

  • Moisture Sensitivity : Store under inert gas (Ar) at –20°C to prevent hydrolysis.
  • Light Protection : Amber vials minimize photodegradation of the pyrimidine ring.
  • Solvent Choice : Use anhydrous DMSO or THF for solubility without side reactions .

Advanced Research Questions

Q. How does the bromine substituent influence cross-coupling reactivity compared to halogenated analogs?

Answer: Bromine’s electron-withdrawing effect enhances electrophilicity at the pyrimidine C2 position, accelerating oxidative addition in Pd-catalyzed reactions. Compared to chloro or fluoro analogs:

  • Reactivity Order : Br > Cl > F in Suzuki-Miyaura couplings (due to leaving group ability).
  • Steric Effects : Bromine’s larger size may reduce coupling efficiency in sterically hindered systems. Kinetic studies using DFT calculations validate these trends .

Q. What strategies mitigate boronic acid trimerization during analytical characterization?

Answer:

  • Pinacol Derivatization : Convert boronic acid to pinacol ester (stable, non-trimerizing) for MALDI-MS analysis. On-plate esterification with 2,5-dihydroxybenzoic acid (DHB) simplifies workflows .
  • pH Adjustment : Work at pH >10 to stabilize boronate anions, preventing trimerization in aqueous solutions .

Q. How are binding kinetics with diols quantified for sensor applications?

Answer:

  • Stopped-Flow Fluorescence : Measures kon/koff rates in milliseconds. For example, binding with D-fructose (kon = 1.2 × 10³ M⁻¹s⁻¹) vs. D-glucose (kon = 0.8 × 10³ M⁻¹s⁻¹) .
  • Surface Plasmon Resonance (SPR) : Determines affinity (KD) and selectivity for glycoproteins by immobilizing boronic acid on dextran-coated substrates .

Q. What computational methods predict biological target interactions?

Answer:

  • Molecular Docking : Identifies binding pockets in proteasomes or kinases using AutoDock/Vina.
  • MD Simulations : Trajectories reveal stability of boron-diol complexes in aqueous environments.
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with anticancer activity .

Q. How can non-specific interactions in glycoprotein binding assays be minimized?

Answer:

  • Buffer Optimization : High-ionic-strength buffers (e.g., 150 mM NaCl) reduce electrostatic interference.
  • Competitive Elution : Borate buffer (pH 8.5) selectively displaces bound glycoproteins without denaturation .

Q. What design principles enhance therapeutic potential in drug development?

Answer:

  • Bioisosteric Replacement : Substitute carboxyl groups with boronic acid to improve target affinity (e.g., proteasome inhibitors).
  • Prodrug Strategies : Mask boronic acid as pinacol ester for improved bioavailability, hydrolyzing in vivo .

Q. What challenges arise in detecting trace impurities using LC-MS/MS?

Answer:

  • Sensitivity Limits : Achieve <1 ppm detection via MRM transitions (e.g., m/z 215 → 160 for boronic acid fragments).
  • Matrix Effects : Use isotopically labeled internal standards (e.g., ¹³C-boronic acid) to correct signal suppression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.